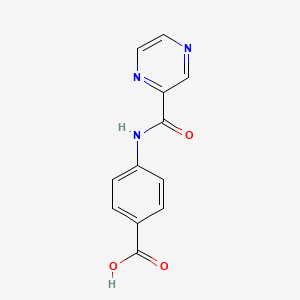

![molecular formula C16H13N3 B1225601 6-甲基-吲哚[1,2-c]喹唑啉-12-胺 CAS No. 55338-12-0](/img/structure/B1225601.png)

6-甲基-吲哚[1,2-c]喹唑啉-12-胺

描述

Synthesis Analysis

The synthesis of indolo[1,2-c]quinazoline derivatives has been explored through various methodologies, emphasizing the versatility and complexity of approaches to access this scaffold. An efficient synthesis route involves copper-catalyzed sequential Ullmann N-arylation and aerobic oxidative C-H amination, starting from 2-(2-halophenyl)-1H-indoles and (aryl)methanamines, showcasing a method to obtain the core structure of hinckdentine A, which shares similarities with 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine (Sang et al., 2012). Another approach is the Pd-catalyzed reaction leading to indolo[1,2-c]quinazolines via intermediate steps involving DMFDMA, demonstrating the flexibility in constructing the quinazoline framework (Arcadi et al., 2018).

Molecular Structure Analysis

The molecular structure of indolo[1,2-c]quinazolines is characterized by the fusion of indole and quinazoline moieties, presenting a rich area for the study of electronic and photophysical properties. Luminescent properties of similar compounds have been preliminarily studied, with some derivatives exhibiting high molar absorption coefficients, strong fluorescence emission intensity, and good absolute light quantum yields, highlighting their potential in material science and optical applications (Yang et al., 2023).

Chemical Reactions and Properties

Indolo[1,2-c]quinazoline derivatives participate in a variety of chemical reactions, reflecting their reactive nature and potential as intermediates in organic synthesis. The specific stabilization of DNA triple helices by derivatives hints at their ability to interact with biomolecules, which is crucial for the development of therapeutic agents and biological probes (Chen et al., 2007).

Physical Properties Analysis

The physical properties of indolo[1,2-c]quinazoline derivatives, such as solubility and thermal stability, are influenced by their molecular structure. Detailed studies on these aspects are essential for their application in pharmaceuticals and materials science. For example, the synthesis and properties of 6,6-di(indol-3-yl)-indolo[2,1-b]quinazolin-12(6H)-one and its derivatives have been investigated, revealing insights into their solubility, thermal behavior, and luminescence, which could be relevant for understanding the physical properties of 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine (Moskovkina et al., 2013).

Chemical Properties Analysis

The chemical properties of 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine and related compounds, such as reactivity, stability under various conditions, and interactions with other molecules, are central to their application in synthesis and drug design. The regioselective synthesis techniques and interactions with DNA highlight the compound's versatile chemical nature and potential for further functionalization and application in diverse research fields (Guo et al., 2015).

科学研究应用

有机合成和化学性质:

- 化合物 6-甲基-吲哚[1,2-c]喹唑啉-12-胺是吲哚[1,2-c]喹唑啉的衍生物,该类化合物因其在有机合成中的性质和应用而被广泛研究。例如,已经发现某些衍生物是有机合成中的有用中间体,并显示出在药物应用中的潜力。衍生物乙基 5-氧代-5-(((12-氧代吲哚[2,1-b]喹唑啉-6(12H)-亚氨基)氨基)氧基)戊酸酯已被确定为一种具有潜在生物利用度的新型化合物,并有望用于开发抗炎药 (Kovrizhina 等,2022).

- 通过涉及 Pd 催化反应的高效策略,简化了 6-未取代的吲哚[1,2-c]喹唑啉的合成。这一进步为更方便地创建这些化合物开辟了途径,而这些化合物对于各种有机合成应用至关重要 (Arcadi 等,2018).

药物研究和开发:

- 吲哚喹唑啉衍生物,包括 6-甲基-吲哚[1,2-c]喹唑啉-12-胺,在药物领域显示出可喜的成果。一项关于新型 6-取代苯并噻唑-2-基吲哚[1,2-c]喹唑啉和苯并咪唑[1,2-c]喹唑啉的研究,通过缩合过程合成,突出了这些化合物的药物价值,尤其是在微波合成促进快速获得时 (Frère 等,2003).

- 合成了一组吲哚[1,2-c]喹唑啉衍生物,并测试了其对各种细菌和真菌菌株的抗菌活性。其中一些化合物表现出显着的抗菌特性,证明了 6-甲基-吲哚[1,2-c]喹唑啉-12-胺衍生物在开发新型抗菌剂方面的潜力 (Rohini 等,2010).

属性

IUPAC Name |

6-methylindolo[1,2-c]quinazolin-12-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-10-18-13-8-4-2-6-11(13)16-15(17)12-7-3-5-9-14(12)19(10)16/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDDRDSPPIIJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=C(C4=CC=CC=C4N13)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368486 | |

| Record name | 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828645 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Methyl-indolo[1,2-c]quinazolin-12-ylamine | |

CAS RN |

55338-12-0 | |

| Record name | 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-2-furancarboxamide](/img/structure/B1225518.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furancarboxamide](/img/structure/B1225519.png)

![1-Butyl-2-[(1,3-dioxo-2-isoindolyl)methylthio]-5-benzimidazolesulfonamide](/img/structure/B1225520.png)

![N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide](/img/structure/B1225521.png)

![2-(3,4-dimethoxyphenyl)-8-methoxy-4,4-dimethyl-5H-isothiazolo[5,4-c]quinoline-1-thione](/img/structure/B1225523.png)

![N-[3-chloro-4-[[2-furanyl(oxo)methyl]amino]phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1225524.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B1225527.png)

![1,3-Dimethyl-5-[[5-(phenylthio)-2-furanyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225530.png)

![2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-(3-methoxypropyl)acetamide](/img/structure/B1225531.png)

![1-[4-(Difluoromethylthio)phenyl]-3-(phenylmethyl)thiourea](/img/structure/B1225534.png)

![N,N-diethyl-3-[5-(ethylthio)-4-(phenylmethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B1225537.png)

![2-(4-Methylphenyl)-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one](/img/structure/B1225539.png)

![5-Methyl-7-(trifluoromethyl)-2-thiazolo[4,5-b]pyridinamine](/img/structure/B1225542.png)